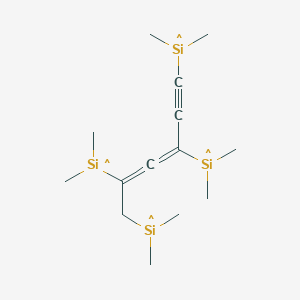
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- is a complex organosilicon compound characterized by its unique structure, which includes multiple unsaturated carbon-carbon bonds and silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydrosilylation of 3,4-hexadien-1-yne with a silane reagent in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum or rhodium-based catalysts are commonly used.
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 50°C to 100°C.
Solvent: Solvents such as toluene or hexane are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the unsaturated bonds to saturated ones.
Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Saturated silane compounds.
Substitution: Halogenated silane derivatives.
Wissenschaftliche Forschungsanwendungen
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Nanotechnology: Utilized in the fabrication of nanoscale devices and materials.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical imaging.
Wirkmechanismus
The mechanism of action of Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- involves its interaction with molecular targets through its unsaturated bonds and silicon atoms. The compound can form covalent bonds with various substrates, leading to the formation of stable complexes. The pathways involved include:
Covalent Bond Formation: Interaction with nucleophiles or electrophiles.
Catalytic Activity: Acts as a catalyst in certain organic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, 1,2-butadiene-1,3,4,5-tetrayltetrakis*dimethyl-
- Silane, 2,3-pentadiene-1,4,5,6-tetrayltetrakis*dimethyl-
Uniqueness
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- is unique due to its specific arrangement of unsaturated bonds and silicon atoms, which confer distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Eigenschaften
Molekularformel |
C14H26Si4 |
|---|---|
Molekulargewicht |
306.70 g/mol |
InChI |
InChI=1S/C14H26Si4/c1-15(2)10-9-13(17(5)6)11-14(18(7)8)12-16(3)4/h12H2,1-8H3 |
InChI-Schlüssel |
ICWQCAORBMRVCM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)CC(=C=C(C#C[Si](C)C)[Si](C)C)[Si](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)
![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)
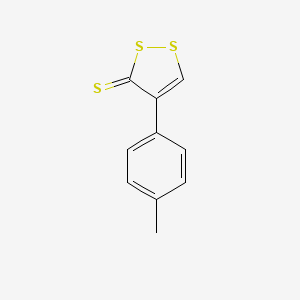
![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)
![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)
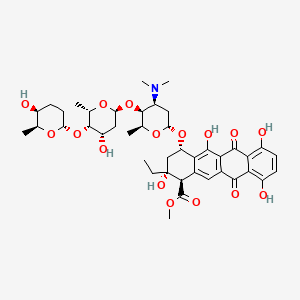
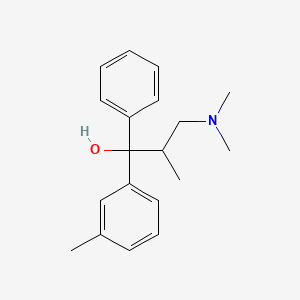
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B14159118.png)
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
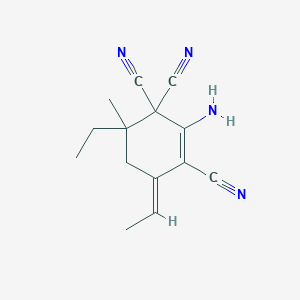
![Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate](/img/structure/B14159149.png)

![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
![N~4~-[(Furan-2-yl)methyl]-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B14159166.png)
